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molecular formula C12H8BrFO2S B8393311 4-Bromo-2-fluoro-1-(phenylsulfonyl)benzene

4-Bromo-2-fluoro-1-(phenylsulfonyl)benzene

Cat. No. B8393311
M. Wt: 315.16 g/mol
InChI Key: XIZJAPJYVKRLAV-UHFFFAOYSA-N
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Patent
US08008350B2

Procedure details

4-Bromo-2-fluoro-benzenesulfonyl chloride (2 g), benzene (1.3 ml) and iron (III) chloride (35 mg) were heated in a sealed tube using a microwave at 200 Watts for 15 seconds. After cooling purification by flash column chromatography (eluent 20% EtOAc/Hexane) gave the subtitle compound as a solid, yield 1.8 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([F:12])[CH:3]=1>[Fe](Cl)(Cl)Cl.C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)(=[O:10])=[O:9])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Name
Quantity
35 mg
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Name
Quantity
1.3 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 15 seconds
Duration
15 s
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
purification by flash column chromatography (eluent 20% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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